4-Nitro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Nitro-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 408359-15-9 . It has a molecular weight of 234.93 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
This compound is a solid in physical form . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Catalysis in Organic Synthesis :
- 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to 4-Nitro-2-(trifluoromethyl)phenylboronic acid, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is particularly useful for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in the reaction mechanism (Wang, Lu, & Ishihara, 2018).
Materials Science and Nanotechnology :
- Phenylboronic acids, including derivatives like 4-Nitro-2-(trifluoromethyl)phenylboronic acid, are key in modifying the optical properties of materials like carbon nanotubes. These modifications are important for applications like saccharide recognition and fluorescence modulation (Mu et al., 2012).
- The compound has also been utilized in the synthesis of fluorescent polymers for cell imaging and enzyme detection. The phenylboronic acid moiety plays a crucial role in these applications (Wen et al., 2012).
Molecular Sensing and Detection :
- Phenylboronic acids, such as the compound , have been used in designing molecular sensors, particularly for detecting saccharides. These sensors exploit the acid's ability to form complexes with saccharides, altering their spectroscopic properties (Ni, Fang, Springsteen, & Wang, 2004).
- Additionally, derivatives of phenylboronic acid have been explored for applications in affinity chromatography, where they can selectively bind and separate specific molecules like glycoproteins (Myöhänen, Bouriotis, & Dean, 1981).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
The compound can be used in the synthesis of various other compounds, including 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone . These potential applications suggest that this compound could have a wide range of uses in future research and development.
properties
IUPAC Name |
[4-nitro-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO4/c9-7(10,11)5-3-4(12(15)16)1-2-6(5)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPFNMGNZZWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573875 | |
Record name | [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
408359-15-9 | |
Record name | [4-Nitro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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